3,4-Dimethoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

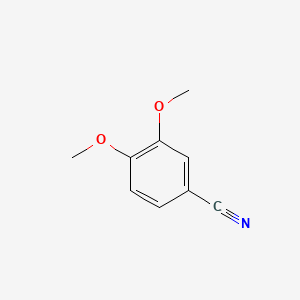

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEQIDSFSBWXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942354 | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2024-83-1, 23024-83-1 | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzoic acid nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023024831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dimethoxybenzonitrile CAS number and properties

An In-depth Technical Guide to 3,4-Dimethoxybenzonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, prevalent synthesis methodologies, key chemical reactions, and significant applications, with a strong emphasis on scientific integrity and practical, field-proven insights.

Compound Profile: this compound

This compound, also known as veratronitrile, is an aromatic organic compound featuring a nitrile group and two methoxy groups attached to a benzene ring.[1][2] Its unique electronic and structural characteristics make it a valuable and versatile building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[3][4] The strategic placement of the electron-donating methoxy groups influences the reactivity of both the nitrile function and the aromatic ring, opening diverse avenues for chemical modification.

CAS Number: 2024-83-1[5][6][7]

Synonyms: Veratronitrile, 1-Cyano-3,4-dimethoxybenzene, 4-Cyano-1,2-dimethoxybenzene, 4-Cyanoveratrole[2][8]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [5][7][8] |

| Molecular Weight | 163.17 g/mol | [5][8] |

| Appearance | White to pale brown or light yellow crystalline powder | [2][7][9] |

| Melting Point | 65-71 °C (typically 68-70 °C) | [5][7][9] |

| Boiling Point | 266.2 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [2][5] |

| Solubility | Soluble in methanol | [9] |

| LogP | 1.57 | [5] |

| Flash Point | 107.5 ± 16.4 °C | [5] |

| InChI Key | OSEQIDSFSBWXRE-UHFFFAOYSA-N | [7][8] |

| Canonical SMILES | COC1=CC=C(C=C1OC)C#N | [7][8] |

Synthesis Methodologies: A Critical Evaluation

Several synthetic routes to this compound have been established, each with distinct advantages and limitations. The choice of method often depends on factors such as starting material availability, scalability, and tolerance of functional groups.

Primary Route: Dehydration of Veratraldehyde Oxime

The most common and reliable laboratory-scale synthesis starts from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde).[4][10] This two-step process is favored for its high yields and operational simplicity.

Causality: The conversion relies on the nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon to form an oxime. The subsequent step involves the elimination of a water molecule from the oxime, a dehydration reaction, to form the stable nitrile triple bond.

Caption: Synthesis workflow from Veratraldehyde.

Experimental Protocol: Synthesis from Veratraldehyde

-

Oximation:

-

Dissolve 3,4-Dimethoxybenzaldehyde (1.0 eq) in ethanol.[10]

-

Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq).[10]

-

Introduce a base (e.g., sodium hydroxide) to neutralize the HCl and free the hydroxylamine.[10]

-

Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

The product, veratraldehyde oxime, can be isolated by precipitation upon adding water and subsequent filtration.

-

-

Dehydration:

-

Suspend the dried veratraldehyde oxime (1.0 eq) in a suitable dehydrating agent, such as acetic anhydride.

-

Heat the mixture under reflux. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it onto ice water to hydrolyze the excess acetic anhydride.

-

The solid product, this compound, precipitates out and can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

-

Alternative Synthetic Routes

While the oximation-dehydration pathway is prevalent, other methods offer unique approaches:

-

Amide Dehydration: This method involves the dehydration of 3,4-dimethoxybenzamide using potent dehydrating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[4] While direct, the harsh reagents may not be compatible with sensitive functional groups.[4]

-

Ammonoxidation of Benzyl Alcohol: The direct conversion of 3,4-dimethoxybenzyl alcohol using ammonia and an oxidant (like oxygen) over a transition metal catalyst is an efficient, atom-economical method suitable for industrial-scale production.[4]

-

From 3,4-Dimethoxyphenylacetic Acid: A novel one-step method involves the reaction of 3,4-dimethoxyphenylacetic acid with sodium nitrite and ferric trichloride, which facilitates the challenging cleavage of a carbon-carbon bond.[4] This route is advantageous as it utilizes a cheap and readily available starting material.[4]

Key Reactions and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its nitrile group and aromatic ring.

Caption: Key reaction pathways of this compound.

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid, a valuable carboxylic acid intermediate.

-

Reduction of the Nitrile Group: Catalytic hydrogenation (e.g., H₂/Raney Ni) or reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to 3,4-dimethoxybenzylamine. This primary amine is a crucial precursor for many biologically active compounds.

-

Demethylation: The methoxy groups can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield 3,4-dihydroxybenzonitrile (protocatechunitrile).[11] This reaction is essential for synthesizing catechol-containing molecules.

Applications in Drug Discovery and Development

The 3,4-dimethoxybenzene moiety, often referred to as a "veratryl" group, is a common structural motif in many pharmacologically active molecules. This compound serves as a key starting material for introducing this scaffold.

-

Precursor to Pharmaceuticals: Veratraldehyde, the precursor to this compound, is an intermediate in the synthesis of drugs such as prazosin (an antihypertensive), tiapamil (a calcium channel blocker), and verazide.[12][13] The nitrile itself provides a direct synthetic handle to create amines and other functional groups necessary for these complex structures.

-

Building Block for Bioactive Compounds: The compound is a building block for discovering new drugs.[3] For instance, it can be used in the synthesis of various heterocyclic compounds that exhibit a range of biological activities. The related compound (3,4-Dimethoxyphenyl)acetonitrile is used to prepare modified diterpenes and is an impurity of the drug Verapamil.[14]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][9] It may cause irritation to the skin, eyes, and respiratory system.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[1][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[15]

-

Handling: Avoid creating dust.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][15]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure.[1]

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined property profile and established synthesis protocols. Its significance lies in its role as a versatile building block, enabling the construction of the pharmacologically relevant 3,4-dimethoxyphenyl scaffold. For scientists engaged in organic synthesis and drug development, a comprehensive understanding of this compound's synthesis, reactivity, and handling is essential for leveraging its full potential in creating novel and impactful molecules.

References

-

Chemsrc. (n.d.). This compound | CAS#:2024-83-1. Retrieved from [Link][5]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link][10]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link][6]

-

PharmaCompass.com. (n.d.). Benzonitrile,4-dimethoxy- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link][8]

-

ChemBK. (n.d.). 3,4-Dimethoybenzonitrile. Retrieved from [Link][9]

-

Google Patents. (2020). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile. Retrieved from [4]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Google Patents. (n.d.). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles. Retrieved from [11]

-

Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link][12]

Sources

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]

- 5. This compound | CAS#:2024-83-1 | Chemsrc [chemsrc.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Benzonitrile,4-dimethoxy- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. chembk.com [chembk.com]

- 10. prepchem.com [prepchem.com]

- 11. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]

- 12. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 13. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 14. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,4-Dimethoxybenzonitrile (Veratronitrile)

Introduction: The Versatile Role of 3,4-Dimethoxybenzonitrile in Modern Synthesis

This compound, also known by its common name Veratronitrile, is a substituted aromatic nitrile that serves as a cornerstone intermediate in the synthesis of a wide array of complex organic molecules. Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a critical building block for numerous Active Pharmaceutical Ingredients (APIs).[1] The presence of the nitrile group, a versatile functional handle, combined with the electron-donating methoxy groups on the benzene ring, imparts a unique reactivity profile that is highly valued by medicinal and process chemists.

This guide provides an in-depth exploration of the molecular structure, physicochemical properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive technical understanding of this pivotal compound. The narrative emphasizes the causality behind its chemical behavior and its practical application in complex synthetic workflows.

Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule's structure and physical properties is fundamental to its effective application in synthesis. These characteristics dictate its reactivity, solubility, and handling requirements, thereby influencing reaction conditions and purification strategies.

Molecular Structure

This compound consists of a benzene ring substituted with a nitrile (-C≡N) group and two methoxy (-OCH₃) groups at the C3 and C4 positions. The methoxy groups are ortho and para, respectively, to the nitrile substituent. This arrangement significantly influences the electronic properties of the aromatic ring, making it electron-rich and activating it towards certain types of reactions.

Caption: Workflow for the synthesis of this compound.

Core Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile intermediate. Its molecular framework is incorporated into a variety of pharmacologically active agents.

Role as a Pharmaceutical Intermediate

This compound is a key precursor in the synthesis of drugs where the dimethoxybenzene moiety is a critical pharmacophore. A notable example is its connection to the synthesis of Verapamil , a calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmia. [2][3]Although Verapamil is more directly synthesized from 3,4-Dimethoxyphenylacetonitrile (a related compound), the benzonitrile itself is a crucial intermediate in the broader chemical space leading to such molecules. [4][2] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, making it an exceptionally versatile functional group for elaborating the molecular structure during the drug development process. [5]

Utility in In Silico and In Vitro Studies

In the early stages of drug discovery, computational (in silico) and laboratory (in vitro) studies are paramount. [5]this compound and its derivatives are used to synthesize compound libraries for high-throughput screening. These libraries are tested against specific biological targets to identify "hits"—molecules that show activity. The straightforward chemistry of the nitrile group allows for rapid diversification, enabling researchers to explore the structure-activity relationship (SAR) efficiently and optimize lead compounds.

Experimental Protocols and Safe Handling

Scientific integrity demands not only a robust theoretical understanding but also meticulous and safe experimental execution.

Spectroscopic Characterization

Verifying the identity and purity of this compound is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: The presence of a sharp absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) functional group.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is considered hazardous and must be handled with appropriate precautions.

-

Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled. [6]It can cause skin and eye irritation. [6]* Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat. [3]Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [3]* Handling: Avoid generating dust. Ensure all sources of ignition are removed, as fine dust can form explosive mixtures with air. Wash hands thoroughly after handling. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [3]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined molecular structure, predictable reactivity, and established synthetic pathways make it an invaluable intermediate. For researchers and drug development professionals, a comprehensive understanding of its properties and handling requirements is essential for leveraging its full potential in the synthesis of novel and impactful molecules. The insights provided in this guide serve as a foundational resource for the safe and effective application of this versatile chemical building block.

References

-

This compound | CAS#:2024-83-1 | Chemsrc . Chemsrc. [Link]

-

This compound - 2024-83-1, C9H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . ChemSynthesis. [Link]

-

Benzonitrile,4-dimethoxy- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com . PharmaCompass.com. [Link]

-

This compound | C9H9NO2 | CID 74842 - PubChem . PubChem, National Center for Biotechnology Information. [Link]

-

Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap . Patsnap. [Link]

-

3,4-Dimethoybenzonitrile - ChemBK . ChemBK. [Link]

-

Benzeneacetonitrile, 3,4-dimethoxy- - the NIST WebBook . NIST. [Link]

-

Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+% - Cole-Parmer . Cole-Parmer. [Link]

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.

- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.

- CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents.

-

Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies - PMC - NIH . National Institutes of Health. [Link]

-

Drug Discovery and Development application with Syrris . Syrris. [Link]

-

Applications of In Vitro-In Vivo Correlations in Generic Drug Development: Case Studies - PubMed . PubMed, National Institutes of Health. [Link]

Sources

- 1. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]

- 2. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 4. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 5. esprixtech.com [esprixtech.com]

- 6. nbinno.com [nbinno.com]

A Guide to the Spectroscopic Characterization of 3,4-Dimethoxybenzonitrile

This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-Dimethoxybenzonitrile (veratronitrile), a key intermediate in the synthesis of pharmaceuticals, herbicides, and dyes. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and structural integrity throughout the development pipeline. This document will delve into the practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and validated by authoritative data sources.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₉NO₂) is an aromatic compound with a nitrile group and two methoxy groups substituted on the benzene ring.[1][2][3] Its molecular weight is approximately 163.17 g/mol .[1][2] The strategic placement of these functional groups gives rise to a distinct and interpretable spectroscopic fingerprint, which we will explore in detail.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.

Data Interpretation: The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | m | 2H | Aromatic (H-2, H-6) |

| ~6.9 | d | 1H | Aromatic (H-5) |

| ~3.9 | s | 6H | Methoxy (-OCH₃) |

Table 1: ¹H NMR Data for this compound.

The two methoxy groups are chemically equivalent and thus appear as a single, sharp peak at approximately 3.9 ppm, integrating to six protons. The aromatic region displays a more complex pattern. The proton at position 5 (H-5) is ortho to one methoxy group and meta to the nitrile and the other methoxy group, resulting in a distinct downfield shift. The protons at positions 2 and 6 (H-2, H-6) are in different environments, leading to a multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR spectra are typically acquired using the same sample prepared for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required to achieve a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C4-OCH₃ |

| ~150 | C3-OCH₃ |

| ~134 | C6 |

| ~128 | C2 |

| ~119 | C≡N |

| ~115 | C5 |

| ~104 | C1 |

| ~56 | -OCH₃ |

Table 2: ¹³C NMR Data for this compound.

The carbon atoms attached to the electron-donating methoxy groups (C-3 and C-4) are shifted downfield. The nitrile carbon (C≡N) appears in the characteristic region around 119 ppm. The quaternary carbon to which the nitrile is attached (C-1) is found at a relatively upfield position for an aromatic carbon. The two methoxy carbons are equivalent and appear as a single peak around 56 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol: IR spectra can be obtained from solid samples using techniques like Potassium Bromide (KBr) pellets or Attenuated Total Reflectance (ATR). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR offers a simpler method where the solid is pressed against a crystal (e.g., diamond or germanium). The choice depends on sample availability and the desired data quality.

Data Interpretation: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2225 | C≡N stretch | Nitrile |

| ~3000-2800 | C-H stretch | Aromatic & Aliphatic |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |

| ~1270, ~1020 | C-O stretch | Aryl-Alkyl Ether |

Table 3: Key IR Absorptions for this compound.

The most diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption around 2225 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. The presence of both aromatic and aliphatic C-H stretches confirms the overall structure. The strong absorptions in the 1270-1020 cm⁻¹ region are indicative of the C-O stretching of the aryl-alkyl ether (methoxy) groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol: Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). In EI-MS, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. This method is excellent for determining the fragmentation pattern and confirming the molecular structure.

Data Interpretation: The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

| m/z | Interpretation |

| 163 | Molecular Ion [M]⁺ |

| 148 | [M - CH₃]⁺ |

| 120 | [M - CH₃ - CO]⁺ |

| 77 | Phenyl fragment |

Table 4: Mass Spectrometry Data for this compound.[4]

The molecular ion peak at m/z 163 confirms the molecular weight of the compound.[1] A prominent fragment is observed at m/z 148, corresponding to the loss of a methyl group (-CH₃) from one of the methoxy substituents.[4] Further fragmentation can lead to the loss of carbon monoxide (CO), giving a peak at m/z 120. The peak at m/z 77 is characteristic of a phenyl fragment.

Caption: Integration of spectroscopic data for this compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the identity and purity of the compound. This guide serves as a practical reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

-

National Institute of Standards and Technology. (n.d.). 3,4-Dimethoxybenzoic acid nitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: The Practical Importance of Understanding Solubility

An In-Depth Technical Guide to the Solubility of 3,4-Dimethoxybenzonitrile in Common Laboratory Solvents

This compound, also known as Veratronitrile, is a vital intermediate in the synthesis of various organic compounds.[1] Its utility in drug development and materials science necessitates a thorough understanding of its fundamental physicochemical properties. Among these, solubility stands out as a critical parameter that governs reaction kinetics, dictates purification strategies such as crystallization, and is essential for the formulation of final products.

This technical guide moves beyond a simple tabulation of data. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why this compound exhibits specific solubility characteristics. We will explore its molecular structure, delve into the theoretical underpinnings of solubility, present a detailed qualitative profile, and provide robust, field-proven protocols for both qualitative and quantitative solubility determination. This document is designed for the practicing researcher, offering not just data, but the scientific rationale required to make informed decisions in the laboratory.

Section 1: Physicochemical Profile and Structural Analysis

A compound's solubility is intrinsically linked to its molecular structure. The key to predicting and understanding the behavior of this compound lies in analyzing its constituent functional groups and overall polarity.

Key Physicochemical Properties:

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Veratronitrile, 4-Cyanoveratrole | [1][2] |

| CAS Number | 2024-83-1 | [2] |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [2] |

| Appearance | White to pale brown crystalline solid | [1][3] |

| Melting Point | 68-70 °C | [1][2][4] |

| Boiling Point | ~266.2 °C at 760 mmHg |[2] |

Molecular Structure and Polarity:

This compound possesses a moderately polar structure. This is the result of a delicate balance between its nonpolar and polar components:

-

Nonpolar Region: The benzene ring forms a significant nonpolar, aromatic core.

-

Polar Regions:

-

The nitrile group (-C≡N) is strongly polar due to the large electronegativity difference between carbon and nitrogen, creating a significant dipole moment.

-

The two methoxy groups (-OCH₃) are also polar, with the oxygen atoms acting as hydrogen bond acceptors.

-

This combination of a nonpolar aromatic ring and multiple polar functional groups suggests that the molecule will not be soluble in the extremes of the polarity spectrum—highly nonpolar solvents like hexane or highly polar protic solvents like water. Instead, its solubility is expected to be optimal in solvents of intermediate polarity.

Section 2: Theoretical Framework for Solubility

The foundational principle governing solubility is the adage, "like dissolves like." [5] This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.

-

Polar Solvents: These solvents have large dipole moments. They can be further divided into:

-

Protic Solvents (e.g., water, methanol, ethanol): Contain O-H or N-H bonds and can act as hydrogen bond donors.

-

Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): Do not have O-H or N-H bonds and cannot donate hydrogen bonds, though they can often act as acceptors.

-

-

Nonpolar Solvents (e.g., hexane, toluene): Have small or nonexistent dipole moments and primarily interact through weaker van der Waals forces.

For this compound, solvents that can engage in dipole-dipole interactions will be most effective. While it can accept hydrogen bonds at its oxygen and nitrogen atoms, its inability to donate hydrogen bonds limits its interaction with highly cohesive protic solvents like water.

Section 3: Solubility Profile of this compound

While comprehensive quantitative solubility data is not widely available in peer-reviewed literature, a robust qualitative profile can be constructed based on its known properties, structural analysis, and available data points. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents at ambient temperature.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large, nonpolar aromatic ring dominates, and the molecule cannot overcome the strong hydrogen bonding network of water.[6] |

| Methanol | Polar Protic | Soluble | Explicitly reported as soluble.[1][4] The methyl group reduces the polarity compared to water, making it more compatible with the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's alkyl chain makes it a better solvent for moderately polar organic compounds than water.[7] |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone is well-suited to interact with the nitrile and methoxy groups via dipole-dipole forces. |

| Acetonitrile | Polar Aprotic | Soluble | As a polar aprotic solvent, its own nitrile group makes it structurally compatible for dissolving other nitriles.[8] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A versatile solvent of intermediate polarity, effective at dissolving a wide range of organic compounds.[9] |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality provides sufficient polarity to dissolve the compound.[10] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether functionality and cyclic structure make it an excellent solvent for moderately polar compounds. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature of toluene allows for some interaction with the benzene ring of the solute, but its low polarity is not ideal for the polar functional groups.[11] |

| Hexane | Nonpolar | Insoluble | The nonpolar nature of hexane cannot effectively solvate the polar nitrile and methoxy groups. |

Section 4: Experimental Protocols for Solubility Determination

To ensure scientific rigor, any assumptions about solubility must be validated experimentally. The following protocols are designed to be self-validating systems for determining the solubility of this compound.

Protocol for Qualitative Solubility Assessment

This rapid screening method provides a binary "soluble" or "insoluble" result, which is useful for initial solvent selection.[12][13] The generally accepted threshold for solubility in such tests is approximately 30 mg of solute per 1 mL of solvent.

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add the selected solvent in 0.25 mL portions, up to a total volume of 0.75 mL.

-

Agitation: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observation: Visually inspect the solution against a contrasting background. If the solid completely dissolves after adding 0.75 mL of solvent, the compound is classified as soluble . If any solid remains, it is classified as insoluble .

-

Confirmation: For substances that appear soluble, a small seed crystal can be added. If the crystal dissolves, the initial observation is confirmed. If it triggers precipitation, the solution was supersaturated.

Caption: Workflow for Qualitative Solubility Screening.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.[14] It is based on allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound (e.g., 100 mg) to a sealed vial (e.g., a 4 mL glass vial with a PTFE-lined cap).

-

Add a known volume of the chosen solvent (e.g., 2.0 mL). The key is to ensure undissolved solid remains visible.

-

-

Equilibration:

-

Place the vial in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a sufficient time to ensure equilibrium is reached. A period of 24 hours is standard, but this should be validated by taking measurements at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued. The causality here is that dissolution kinetics can be slow, and failing to reach true equilibrium is a common source of error.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours within the constant-temperature bath.

-

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter tip (e.g., a 0.45 µm PTFE syringe filter) to prevent aspiration of solid particles. This step is critical for accuracy.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gravimetric analysis (evaporation of the solvent and weighing the residue). A pre-established calibration curve with standards of known concentration is required for instrumental methods.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically reported in mg/mL or mol/L.

-

Caption: Workflow for the Isothermal Shake-Flask Method.

Section 5: Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. When handling this compound:

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[15][16]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[15][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

References

- SAFETY DATA SHEET - this compound. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=A12521&productDescription=3%2C4-Dimethoxybenzonitrile%2C+98%2B%25&vendorId=VN00033897&countryCode=US&language=en]

- This compound | CAS#:2024-83-1. Chemsrc. [URL: https://www.chemsrc.com/en/cas/2024-83-1_833767.html]

- Veratronitrile - Physico-chemical Properties. ChemBK. [URL: https://www.chembk.

- 3,4-Dimethoybenzonitrile - Physico-chemical Properties. ChemBK. [URL: https://www.chembk.com/en/chem/3,4-Dimethoybenzonitrile]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [URL: https://personal.utdallas.edu/~gmeigh/MOL2/Solubility.pdf]

- Procedure For Determining Solubility of Organic Compounds. Scribd. [URL: https://www.scribd.com/document/352219805/Procedure-for-Determining-Solubility-of-Organic-Compounds]

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [URL: https://www.colorado.edu/lab/chemdemos/solubility-organic-inorganic-compounds]

- How can you determine the solubility of organic compounds? Quora. [URL: https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds]

- Homoveratronitrile - Data Sheet. United States Biological. [URL: https://www.usbio.

- Solubility of Organic Compounds. LibreTexts Chemistry. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_2%3A_Solubility_of_Organic_Compounds]

- This compound - Physical Properties. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-15941.html]

- This compound | C9H9NO2. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethoxybenzonitrile]

- (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8703437.htm]

- This compound, 98+%. Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- SAFETY DATA SHEET - 2,4-Dimethoxybenzonitrile. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC347960050]

- SAFETY DATA SHEET - 3,4-dimethoxybenzaldehyde. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w310905]

- veratronitrile - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0622]

- An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Benchchem. [URL: https://www.benchchem.com/product/b2011]

- CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile. Google Patents. [URL: https://patents.google.

- Dichloromethane | CH2Cl2. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dichloromethane]

- Acetonitrile as a substitute for ethanol/propylene oxide in tissue processing for transmission electron microscopy. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/1578330/]

- Solubility of organic solutes in ethanol/water mixtures. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/7841368/]

- Ethyl Acetate | CH3COOC2H5. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.

- Solubility Profile of 3,4-Dimethoxyphenyl Formate in Organic Solvents. Benchchem. [URL: https://www.benchchem.com/product/B2033]

- A Technical Guide to the Solubility of 3,4-Dimethoxybenzyl Chloride in Organic Solvents. Benchchem. [URL: https://www.benchchem.com/product/B2012]

- Solubility Table for Water at Temperature. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- diphenyldiacetylene - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0517]

- 1,2-Diphenylethanone O-acetyl oxime - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0066]

- Toluene CAS#: 108-88-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7733058.htm]

- Solubilities of the Silver Halides in Aqueous Mixtures of Methanol, Acetonitrile, and Dimethylsulfoxide. ResearchGate. [URL: https://www.researchgate.net/publication/231572976_Solubilities_of_the_Silver_Halides_in_Aqueous_Mixtures_of_Methanol_Acetonitrile_and_Dimethylsulfoxide]

- Solvent Miscibility Table. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Toluene - NCBI Bookshelf. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK507421/]

- (+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0956]

- 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/hplc-hplc-ms/methanol-acetonitrile.html]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:2024-83-1 | Chemsrc [chemsrc.com]

- 3. A12521.22 [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetonitrile as a substitute for ethanol/propylene oxide in tissue processing for transmission electron microscopy: comparison of fine structure and lipid solubility in mouse liver, kidney, and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Toluene CAS#: 108-88-3 [m.chemicalbook.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 3,4-Dimethoxybenzonitrile (Veratronitrile)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 3,4-Dimethoxybenzonitrile (CAS No. 2024-83-1), a key intermediate in organic chemical synthesis.[1] Moving beyond a simple recitation of safety data, this document elucidates the causal links between the compound's chemical properties and the necessary precautions, ensuring a framework of self-validating safety for laboratory and development environments.

Compound Identification and Physicochemical Properties

This compound, also known as Veratronitrile, is a solid organic compound.[2] A clear understanding of its physical properties is the foundation of a robust risk assessment and safe handling strategy.

| Property | Value | Source(s) |

| CAS Number | 2024-83-1 | [2][3] |

| Molecular Formula | C₉H₉NO₂ | [3][4] |

| Molecular Weight | 163.17 g/mol | [3][5] |

| Appearance | White to pale brown crystals or powder | [1] |

| Melting Point | 68-70 °C (lit.) | [3][5] |

| Boiling Point | 266.2 ± 25.0 °C at 760 mmHg | [3] |

| Flash Point | 107.5 ± 16.4 °C | [3] |

| Synonyms | Veratronitrile, 4-Cyanoveratrole | [2][6] |

Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[2] The primary risks are associated with acute toxicity through multiple exposure routes.

GHS Classification Summary:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[5]

The signal word for this compound is "Warning" .[2][3]

Expert Insight: The Latent Cyanide Risk While the toxicological properties of this compound itself have not been fully investigated, it is structurally a nitrile.[2][7] A critical consideration for related compounds, such as (3,4-Dimethoxyphenyl)acetonitrile, is the potential for in-vivo metabolism to release cyanide.[7] Cyanide acts by inhibiting cytochrome oxidase, a key enzyme in cellular respiration. This disruption can lead to a cascade of symptoms including headache, dizziness, weakness, collapse, and in severe cases, unconsciousness and death.[7] Given this potential, it is prudent to handle this compound with precautions appropriate for compounds with a risk of cyanide toxicity.

The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

A multi-layered approach to safety, known as the hierarchy of controls, is essential. This strategy prioritizes engineering and administrative controls to minimize hazards, with Personal Protective Equipment (PPE) serving as the final barrier.

Caption: Hierarchy of controls for managing exposure risks.

3.1. Engineering Controls These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust, or any use in solution, must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of inhalation, which is a primary route of toxic exposure.[7][8]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[7]

-

Safety Stations: Facilities must be equipped with an easily accessible eyewash station and safety shower.[7][9]

3.2. Administrative Controls These are work policies and procedures that reduce exposure duration, frequency, and severity.

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved.

-

Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound before work begins.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[10][11] Wash hands and any exposed skin thoroughly after handling.[2]

3.3. Personal Protective Equipment (PPE) PPE is required for all handling activities and serves as the last line of defense.

-

Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][12]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[3][8] Gloves must be inspected before use and removed with care to avoid skin contamination.[8][11]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities where splashing is a risk, a chemical-resistant apron should also be worn.[7][8][12]

-

Respiratory Protection: If engineering controls are insufficient or when handling the powder outside of a fume hood, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) must be used.[3][7]

Standard Operating Procedure (SOP) for Handling

This protocol outlines the essential steps for safely weighing and using this compound in a laboratory setting.

I. Pre-Handling Preparation

-

Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure the path to the eyewash station and safety shower is unobstructed.

-

Assemble PPE: Don all required PPE as specified in Section 3.3 before entering the handling area.

-

Prepare Workspace: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

-

Assemble Equipment: Bring all necessary glassware, spatulas, and containers into the fume hood.

II. Weighing and Dispensing

-

Minimize Dust: Handle the container of this compound carefully to avoid generating dust.

-

Controlled Transfer: Open the container within the fume hood. Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

-

Immediate Sealing: Securely close the primary container immediately after dispensing.[7][12]

-

Cleanup: Use a brush and dustpan or a dedicated vacuum cleaner with a HEPA filter to clean up any minor powder spills within the hood. Do not use compressed air.

III. Use in Reaction

-

Controlled Addition: Add the compound to the reaction vessel slowly and in a controlled manner.[8]

-

Maintain Containment: Keep the reaction apparatus within the fume hood for the duration of the reaction.

IV. Post-Handling Decontamination

-

Waste Disposal: Dispose of all contaminated consumables (gloves, bench paper, weigh boats) in a designated hazardous waste container.[2]

-

Equipment Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.[8]

-

Hygiene: After removing PPE, wash hands thoroughly with soap and water.[8]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Caption: Basic flowchart for emergency incident response.

5.1. Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation and wear full PPE. Avoid generating dust.[7][10]

-

Containment and Cleanup: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[2][7] Avoid dry sweeping that creates dust; if necessary, gently moisten with an appropriate solvent.

5.2. First Aid Measures (Exposures)

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do NOT use mouth-to-mouth). Seek immediate medical attention.[2][7]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Call a poison control center or doctor immediately.[2][7]

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or appropriate foam.[7][12]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2][12]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[2][7]

Storage and Waste Disposal

6.1. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][12]

6.2. Waste Disposal

-

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]

-

Disposal must be conducted at an approved waste disposal facility in accordance with all local, regional, and national environmental regulations.[2] Do not empty into drains.[12]

References

- Fisher Scientific. (n.d.). Safety Data Sheet: this compound.

- Chemsrc. (2025). This compound | CAS#:2024-83-1.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%.

- Fisher Scientific. (2024). Safety Data Sheet.

- ChemSynthesis. (2025). This compound - 2024-83-1.

- Apollo Scientific. (2022). 3-Methoxy-4-methylbenzonitrile Safety Data Sheet.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Thermo Scientific Chemicals. (n.d.). This compound, 98+%.

- Benchchem. (n.d.). Personal protective equipment for handling 3,4-Dimethoxybenzyl chloride.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.

- ECHEMI. (2019). 3,4-Dimethoxybenzeneacetonitrile SDS.

- Sigma-Aldrich. (n.d.). This compound >= 99%.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- PharmaCompass. (n.d.). Benzonitrile,4-dimethoxy-.

Sources

- 1. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS#:2024-83-1 | Chemsrc [chemsrc.com]

- 4. This compound | C9H9NO2 | CID 74842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-ジメトキシベンゾニトリル ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzonitrile,4-dimethoxy- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 3,4-Dimethoxybenzonitrile

This guide provides a detailed exploration of the chemical reactivity inherent in the nitrile functional group of 3,4-Dimethoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction listings to explain the causal relationships between the molecule's electronic structure and its synthetic transformations. We will dissect key reaction classes—reduction, hydrolysis, organometallic addition, and cycloaddition—providing not only the mechanistic underpinnings but also actionable, field-proven experimental protocols.

Chapter 1: The Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the electronic interplay between the electron-donating methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-C≡N) group.

-

Methoxy Groups (Electron-Donating): Positioned at the meta and para positions relative to the nitrile, the two methoxy groups exert a powerful electron-donating effect through resonance. The lone pairs on the oxygen atoms delocalize into the aromatic ring, increasing the electron density of the benzene nucleus.

-

Nitrile Group (Electron-Withdrawing): The cyano group is strongly polarized, with the nitrogen atom being significantly more electronegative than the carbon atom. This polarization renders the nitrile carbon electrophilic, making it susceptible to attack by nucleophiles.[1][2]

This electronic push-pull system modulates the reactivity of the nitrile group. While the methoxy groups enrich the aromatic ring, they also subtly influence the electrophilicity of the nitrile carbon. This effect is particularly noticeable in reactions where the aromatic system's electron density plays a role in stabilizing intermediates or transition states. For instance, benzonitriles with electron-donating groups often require more forcing conditions for reduction compared to those with electron-withdrawing groups.[3][4][5]

Caption: Workflow for the reduction of a nitrile to a primary amine.

Experimental Protocol: Reduction with LiAlH₄

-

System Validation: This protocol is self-validating. The complete disappearance of the nitrile peak (~2220-2260 cm⁻¹) in the IR spectrum and the appearance of N-H stretching bands (~3300-3500 cm⁻¹) confirm the reaction's progression. The final product can be verified by ¹H NMR and mass spectrometry.

-

Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Step 2: Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension under a nitrogen atmosphere.

-

Step 3: Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux. Causality Note: Benzonitriles with electron-donating groups often require heating to achieve complete reduction due to the slightly decreased electrophilicity of the nitrile carbon. [3][4]* Step 4: Quenching (Fieser Work-up): After cooling the reaction mixture back to 0 °C, cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts as a granular solid.

-

Step 5: Isolation: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 3,4-Dimethoxybenzylamine.

-

Step 6: Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Hydrolysis to 3,4-Dimethoxybenzoic Acid

Hydrolysis of the nitrile group offers a direct pathway to carboxylic acids, transforming this compound into the valuable intermediate 3,4-Dimethoxybenzoic acid. This reaction can be performed under either acidic or basic conditions. [6] Mechanistic Pathways:

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom. [7][8][9]A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers results in the formation of an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt. [9][10][11]* Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the nitrile carbon. [1][12]Protonation of the resulting anion by water leads to a hydroxy imine, which tautomerizes to the amide intermediate. [1]The amide is then further hydrolyzed by the base to yield a carboxylate salt and ammonia. [11][13]A final acidification step is required to obtain the free carboxylic acid. [6] Comparative Data: Hydrolysis Conditions

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reagents | Dilute H₂SO₄ or HCl | Aqueous NaOH or KOH |

| Initial Product | Carboxylic Acid + NH₄⁺ | Carboxylate Salt + NH₃ |

| Work-up | Extraction | Acidification then Extraction |

| Key Insight | Direct formation of the acid. [6] | Requires a separate acidification step to isolate the final product. [14] |

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

System Validation: Progress is monitored by TLC or by observing the dissolution of the starting material. The final product is validated by its melting point and spectroscopic data (¹H NMR, IR), confirming the absence of the nitrile group and the presence of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) for the carboxylic acid.

-

Step 1: Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq.) with a 25-50% aqueous solution of sulfuric acid.

-

Step 2: Heating: Heat the mixture under reflux with vigorous stirring. The reaction is typically complete within several hours, which can be monitored by TLC.

-

Step 3: Isolation: Cool the reaction mixture to room temperature, which should cause the 3,4-Dimethoxybenzoic acid to precipitate. If precipitation is incomplete, cool the mixture further in an ice bath.

-

Step 4: Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Addition of Organometallic Reagents: Synthesis of Ketones

A powerful C-C bond-forming reaction involves the addition of Grignard or organolithium reagents to the nitrile. This reaction converts this compound into ketones, such as 3',4'-Dimethoxyacetophenone when using a methylating agent.

Mechanistic Insight: The nucleophilic carbon of the organometallic reagent adds to the electrophilic nitrile carbon. This forms a stable magnesium or lithium salt of an imine anion. [15][7]A crucial aspect of this mechanism is that the negatively charged imine intermediate prevents a second nucleophilic addition by the organometallic reagent. [16]The reaction is completed by an acidic aqueous work-up, which hydrolyzes the imine to the final ketone product. [17]

Caption: Synthesis of a ketone via Grignard addition to a nitrile.

Experimental Protocol: Grignard Reaction to form 3',4'-Dimethoxyacetophenone

-

System Validation: The reaction is self-validating through spectroscopic analysis. The disappearance of the nitrile IR peak and the appearance of a strong ketone carbonyl stretch (~1670 cm⁻¹) is indicative of success. ¹H NMR will show a new singlet for the methyl group (~2.5 ppm).

-

Step 1: Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF. Cool the solution to 0 °C.

-

Step 2: Grignard Addition: Add a solution of Methylmagnesium Bromide (1.1-1.3 eq.) in ether dropwise to the nitrile solution with stirring.

-

Step 3: Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

-

Step 4: Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl to quench the reaction and hydrolyze the imine intermediate.

-

Step 5: Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional diethyl ether.

-

Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude ketone can be purified by column chromatography or recrystallization.

[3+2] Cycloaddition: Synthesis of 5-(3,4-Dimethoxyphenyl)-1H-tetrazole

The nitrile group can participate in pericyclic reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. [18]Tetrazoles are important in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. [19][20] Mechanistic Insight: This reaction, a variation of the Huisgen cycloaddition, involves the concerted addition of the 1,3-dipolar azide ion to the nitrile π-system. [20]The reaction typically requires heat and is often catalyzed by Lewis or Brønsted acids, or various metal salts, to proceed at a reasonable rate. [21]

Caption: General workflow for tetrazole synthesis via [3+2] cycloaddition.

Experimental Protocol: Tetrazole Synthesis

-

System Validation: The reaction can be monitored by the disappearance of the nitrile starting material (TLC). The product is confirmed by the absence of the nitrile IR peak and the appearance of characteristic tetrazole ring vibrations, along with confirmatory ¹H NMR and mass spectrometry data.

-

Step 1: Reaction Setup: To a solution of this compound (1.0 eq.) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq.) and a catalyst, such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl).

-

Step 2: Heating: Heat the reaction mixture with stirring to 100-120 °C for 12-24 hours.

-

Step 3: Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of stirred, acidified water (e.g., with dilute HCl).

-

Step 4: Isolation: The acidic work-up protonates the tetrazole anion, causing the product to precipitate. Collect the solid by vacuum filtration.

-

Step 5: Purification: Wash the crude product with water and then recrystallize from a suitable solvent like aqueous ethanol to obtain the purified 5-(3,4-Dimethoxyphenyl)-1H-tetrazole.

References

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Retrieved from [Link]

-

Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

-

RSC Publishing. (Date unavailable). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

-

University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

-

RSC Publishing. The Acid-catalysed Hydrolysis of Benzonitrile. Retrieved from [Link]

-

American Chemical Society. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Pearson+. The mechanism for acidic hydrolysis of a nitrile resembles the ba... Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 22.8: Nitrile Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

RSC Publishing. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]

-

Chegg. Write out a complete mechanism for the base catalyzed hydrolysis of benzonitrile. Retrieved from [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (Date unavailable). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

-

Journal of Synthetic Chemistry. Articles List. Retrieved from [Link]

-

YouTube. (2016). Base Hydrolysis of Benzonitrile. Retrieved from [Link]

-

PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

-

Chemistry Steps. Reactions of Nitriles. Retrieved from [Link]

-

OpenStax. (Date unavailable). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. Methods of preparing synthesising carboxylic acids. Retrieved from [Link]

- Google Patents. (Date unavailable). US3542822A - Hydrolysis of nitriles to carboxylic acids.

- University Name. (Date unavailable). The [3+2]Cycloaddition Reaction. [PDF].

-

EBSCO. (Date unavailable). Nitriles | Research Starters. Retrieved from [Link]

-

Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

-

CORE. (2019). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Retrieved from [Link]

-

Asian Journal of Chemistry. (Date unavailable). 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. Retrieved from [Link]

-

YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

- Google Patents. (Date unavailable). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

-

YouTube. (2020). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

- Google Patents. (Date unavailable). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.

Sources

- 1. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]